molecular formula C13H12F3N3O2 B2964204 ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 2098091-44-0

ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2964204
CAS No.: 2098091-44-0
M. Wt: 299.253
InChI Key: NLCRRONUACLYLY-UHFFFAOYSA-N
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Description

Ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a trifluoromethyl-substituted benzyl group at the 1-position and an ethyl carboxylate ester at the 4-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carboxylate ester contributes to solubility and serves as a precursor for further functionalization .

Properties

IUPAC Name

ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-2-21-12(20)11-8-19(18-17-11)7-9-3-5-10(6-4-9)13(14,15)16/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRRONUACLYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanism of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C14H12F3N3O2C_{14}H_{12}F_3N_3O_2, with a molecular weight of approximately 316.256 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent anticancer properties. For instance, a related compound was evaluated against various cancer cell lines, showing IC50 values ranging from 2.76 to 9.27 µM for ovarian and pleural mesothelioma cancers, indicating significant cytotoxic effects . this compound is hypothesized to possess similar properties due to structural similarities.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been well-documented. A study indicated that certain triazole compounds inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds showed IC50 values against COX-1 and COX-2 ranging from 19.45 to 42.1 µM . This suggests that this compound may also exhibit anti-inflammatory activity.

Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. Research has shown that they can inhibit the growth of various bacteria and fungi. A related study highlighted the effectiveness of triazoles against both Gram-positive and Gram-negative bacteria . The specific antimicrobial spectrum of this compound remains to be fully elucidated but is expected to be broad based on structural analysis.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest: Triazoles may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

Case Study 1: Anticancer Evaluation
A derivative of the compound was tested against a panel of human tumor cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer). Results indicated significant cytotoxicity with an IC50 value of approximately 5 µM against HeLa cells .

Case Study 2: Anti-inflammatory Activity
In a comparative study of various triazole derivatives for COX inhibition, this compound demonstrated promising results with an IC50 value below 30 µM against COX enzymes .

Research Findings Summary Table

Activity TypeIC50 Values (µM)References
Anticancer (HeLa)~5
Anti-inflammatory (COX-2)~30
AntimicrobialVariable

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate and related triazole derivatives from the literature.

Table 1: Comparative Analysis of Triazole Derivatives

Compound Name Substituents Molecular Formula Key Features Evidence ID
This compound -CF₃ at para-benzyl position, ethyl ester at C4 C₁₃H₁₂F₃N₃O₂ High lipophilicity due to -CF₃; ester enhances bioavailability N/A*
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate -CH₃ at para-benzyl position, ethyl ester at C4 C₁₃H₁₅N₃O₂ Reduced electronegativity compared to -CF₃; lower metabolic stability
1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid -CF₃ at meta-phenyl position, carboxylic acid at C4 C₁₀H₆F₃N₃O₂ Increased polarity due to -COOH; potential for salt formation
Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate -CF₃ at meta-phenyl position, amino group at C5, ethyl ester at C4 C₁₂H₁₁F₃N₄O₂ Amino group introduces hydrogen-bonding capacity; dual functionalization
1-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (3t) -OCH₃ at para-phenyl, -CF₃ at C5 C₁₆H₁₂F₃N₃O Electron-donating -OCH₃ alters electronic profile; -CF₃ at triazole ring
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate Cl and -CH₃ on phenyl, ketone at N5 C₁₂H₁₂ClN₃O₃ 1,2,4-triazole core; chloro substituent enhances reactivity

*Note: The target compound is inferred from structural analogs in the evidence.

Structural and Functional Insights

Substituent Position and Electronic Effects: The trifluoromethyl group at the para position on the benzyl ring (target compound) confers strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to the methyl-substituted analog in . Replacing the ethyl ester with a carboxylic acid (as in ) significantly raises polarity, reducing membrane permeability but enabling ionic interactions in biological systems.

Core Heterocycle Variations :

  • Compounds with a 1,2,4-triazole core (e.g., ) exhibit distinct hydrogen-bonding patterns compared to 1,2,3-triazoles, affecting crystal packing and intermolecular interactions .

Biological Implications: The amino group at C5 in introduces hydrogen-bond donor capacity, which could enhance binding affinity in enzyme inhibition assays. Methoxy and sulfonyl groups (e.g., ) alter electronic density, influencing reactivity in nucleophilic substitution or cross-coupling reactions.

Synthetic Accessibility :

  • Many analogs (e.g., ) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" route. Substituents like -CF₃ may require specialized precursors or protection strategies.

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